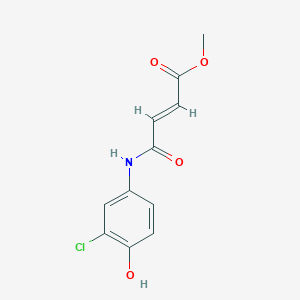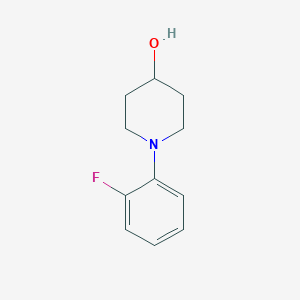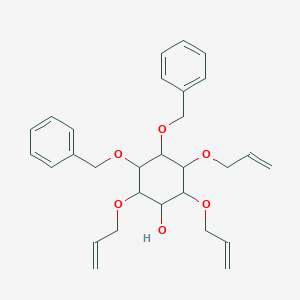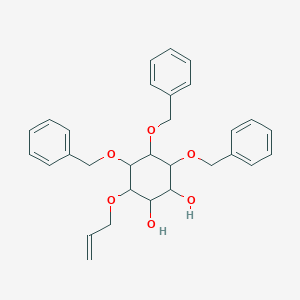
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate, also known as NSC-163501, is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule belongs to the class of compounds known as chalcones, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in animal studies. Additionally, it has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for studying these pathways. Additionally, the synthesis of this compound is relatively straightforward and can be easily replicated in a laboratory setting.
One limitation of using methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations, and caution should be taken when working with this compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic effects.
Another area of interest is the potential use of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate as an anti-inflammatory agent. This compound has been shown to decrease the production of inflammatory cytokines in animal studies, and further studies are needed to determine its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate is a valuable tool for scientific research due to its wide range of biological activities. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its potential use in these areas. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
合成法
The synthesis of methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate involves the reaction between 3-chloro-4-hydroxyaniline and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of this compound has been reported in several scientific journals and can be easily replicated in a laboratory setting.
科学的研究の応用
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxo-2-butenoate has been extensively studied for its potential use in scientific research. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to have a protective effect on the liver and kidneys in animal studies.
特性
分子式 |
C11H10ClNO4 |
|---|---|
分子量 |
255.65 g/mol |
IUPAC名 |
methyl (E)-4-(3-chloro-4-hydroxyanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H10ClNO4/c1-17-11(16)5-4-10(15)13-7-2-3-9(14)8(12)6-7/h2-6,14H,1H3,(H,13,15)/b5-4+ |
InChIキー |
ZAWADBPCORSYIO-SNAWJCMRSA-N |
異性体SMILES |
COC(=O)/C=C/C(=O)NC1=CC(=C(C=C1)O)Cl |
SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)Cl |
正規SMILES |
COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)


![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)